3-(4-bromophenyl)-5-tert-butyl-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
The compound is a complex organic molecule that includes several functional groups, such as a bromophenyl group, a tert-butyl group, a furan-2-carbonyl group, and a dihydro-1H-pyrazole group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Without specific information on the compound, it’s difficult to predict its reactivity .
Scientific Research Applications
Biomass Conversion to Furan Platform Chemicals
The furan moiety in the compound suggests its potential application in the conversion of biomass into furan platform chemicals (FPCs). These chemicals serve as key intermediates for producing a wide range of bio-based materials, beyond the commonly known fuels and plastics . The compound could be involved in catalytic processes to transform biomass-derived furfurals into valuable chemicals.
Antibacterial Agents
The bromophenyl group in the compound is structurally similar to molecules that have shown antibacterial activities. Specifically, analogs of this compound have been investigated for their efficacy against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA . This compound could be a precursor or a lead compound for developing new antibacterial drugs.
Synthesis of Chiral Furans
Chiral furans are important in pharmaceutical chemistry for their biological activities. The compound , with its furan and pyrazole components, could be used as a starting material for the synthesis of chiral furans, which are valuable in drug development and synthesis of complex organic molecules .
Suzuki-Miyaura Cross-Coupling Reactions
The presence of a bromophenyl group makes the compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds and could be used to create a variety of functionalized furan derivatives .
Molecular Docking Studies
Due to its complex structure, the compound could be used in computational chemistry for molecular docking studies. These studies help in understanding the interaction between drugs and their targets, which is crucial for drug design and discovery .
Catalyst Development
The compound could also play a role in the development of new catalysts. Its structural features might allow it to act as a ligand in metal complexes, which are often used as catalysts in organic synthesis reactions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(4-bromophenyl)-3-tert-butyl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-18(2,3)16-11-14(12-6-8-13(19)9-7-12)20-21(16)17(22)15-5-4-10-23-15/h4-10,16H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUMXHZLCNRAKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=NN1C(=O)C2=CC=CO2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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